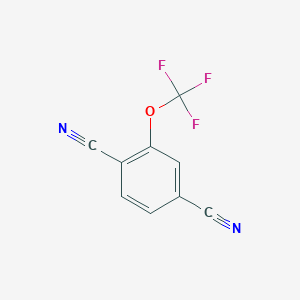

1,4-Dicyano-2-(trifluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)benzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJNPBWOOSQUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371673 | |

| Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-16-7 | |

| Record name | 2-(Trifluoromethoxy)-1,4-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dicyano-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dicyano-2-(trifluoromethoxy)benzene, also known as 2-(trifluoromethoxy)terephthalonitrile, is a fluorinated aromatic nitrile with potential applications in materials science and medicinal chemistry. Its unique combination of cyano and trifluoromethoxy functional groups imparts specific electronic and steric properties that make it an attractive building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, including its chemical structure, physicochemical properties, a plausible synthetic protocol, and predicted spectroscopic data. Additionally, potential applications and logical workflows for its utilization in research and development are discussed.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₉H₃F₃N₂O. The presence of the highly electronegative trifluoromethoxy group and the electron-withdrawing cyano groups significantly influences the electronic properties of the benzene ring, making it electron-deficient. This characteristic is expected to govern its reactivity in chemical syntheses.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Reported) | 1,4-Dicyanobenzene (for comparison) | (Trifluoromethoxy)benzene (for comparison) |

| CAS Number | 175278-16-7 | 623-26-7 | 456-55-3 |

| Molecular Formula | C₉H₃F₃N₂O | C₈H₄N₂ | C₇H₅F₃O |

| Molecular Weight | 212.13 g/mol | 128.13 g/mol | 162.11 g/mol |

| Melting Point | Not explicitly found for this compound. A related compound, 1,4-Di(2,2,2-trifluoroethoxy)benzene, has a melting point of 71-73 °C. | 224–227 °C | Not applicable (liquid at room temp.) |

| Boiling Point | Not explicitly found for this compound. A related compound, 1,4-Di(2,2,2-trifluoroethoxy)benzene, has a boiling point of 111-112 °C at 10 mmHg. | Not applicable (sublimes) | 102 °C |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Low solubility in water. | Insoluble in water. |

Experimental Protocols: A Plausible Synthetic Route

A potential synthetic pathway could start from a suitably substituted benzene derivative, such as 2-amino-5-bromotoluene. The synthesis could proceed through the following key steps:

-

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of a starting material like 2-amino-5-bromotoluene would be converted to a diazonium salt, followed by reaction with a cyanide salt (e.g., CuCN) to introduce the first cyano group.

-

Oxidation of the Methyl Group: The methyl group would be oxidized to a carboxylic acid.

-

Conversion to Phenol: The carboxylic acid could be converted to a phenol via a Curtius or similar rearrangement.

-

Trifluoromethoxylation: The newly formed phenolic hydroxyl group would then be reacted with a trifluoromethoxylation reagent, such as Umemoto's reagent or a similar electrophilic trifluoromethylating agent in the presence of a suitable base.

-

Introduction of the Second Cyano Group: The bromo substituent would then be converted to the second cyano group, likely via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

Diagram 1: Plausible Synthetic Workflow

Caption: A potential multi-step synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectra for this compound were found. However, the expected spectroscopic features can be predicted based on the analysis of its structural components and comparison with related molecules.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic region (δ 7.5-8.0 ppm): Three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns (doublets and doublet of doublets) are expected. |

| ¹³C NMR | - Aromatic region (δ 110-160 ppm): Six signals for the aromatic carbons. - Cyano carbons (δ 115-120 ppm): Two signals. - Trifluoromethoxy carbon (quartet, δ ~120 ppm, J(C,F) ~260 Hz). |

| ¹⁹F NMR | - A single signal (singlet) for the -OCF₃ group, expected in the range of δ -58 to -60 ppm. |

| IR Spectroscopy | - C≡N stretch: A sharp, strong absorption band around 2230 cm⁻¹. - C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹. - C-O-C stretch: An absorption band around 1250 cm⁻¹. - Aromatic C-H stretches: Above 3000 cm⁻¹. - Aromatic C=C stretches: In the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 212. - Fragmentation pattern may show loss of F, CF₃, OCF₃, and CN. |

Potential Applications and Research Directions

While specific applications for this compound are not documented in the searched literature, its structural motifs suggest potential utility in several areas of research and development.

-

Materials Science: The dicyanobenzene core is a known building block for phthalocyanines and other macrocyclic compounds with interesting electronic and photophysical properties. The introduction of the trifluoromethoxy group could be used to tune these properties, potentially leading to new materials for organic electronics, sensors, or catalysis.

-

Medicinal Chemistry: The trifluoromethoxy group is a common substituent in modern pharmaceuticals, often used to improve metabolic stability, lipophilicity, and binding affinity. The cyano groups can act as hydrogen bond acceptors or be converted into other functional groups like amines or carboxylic acids. Therefore, this molecule could serve as a scaffold or intermediate in the synthesis of novel bioactive compounds.

Diagram 2: Logical Workflow for Investigating Potential Applications

Caption: Potential research and development pathways for this compound.

Safety and Handling

Safety data sheets for this compound indicate that it should be handled with care. While specific hazard statements are not always available, general precautions for handling nitriles and fluorinated compounds should be followed. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.

Conclusion

This compound is a specialized chemical compound with potential for further exploration in both materials science and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on its chemical structure and comparison with related compounds. Further research into the synthesis, characterization, and reactivity of this molecule is warranted to fully unlock its potential.

An In-depth Technical Guide to 1,4-Dicyano-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene (CAS No. 175278-16-7). This compound, also known as 2-(Trifluoromethoxy)terephthalonitrile, is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group offers significant advantages in modulating the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which are critical in drug design. This guide summarizes key quantitative data, outlines a detailed experimental protocol for its synthesis, and discusses the broader implications of the trifluoromethoxy functional group in drug development.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with two cyano groups at positions 1 and 4, and a trifluoromethoxy group at position 2.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 175278-16-7 | [1][2] |

| Molecular Formula | C₉H₃F₃N₂O | [1] |

| Molecular Weight | 212.13 g/mol | [1] |

| Melting Point | 79 °C | |

| Boiling Point | 282 °C | |

| Density | 1.42 g/cm³ | |

| Flash Point | 125 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the two cyano groups and the trifluoromethoxy group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The two nitrile carbons will appear downfield (around 115-120 ppm). The carbon of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. |

| ¹⁹F NMR | The fluorine NMR spectrum is expected to exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |

| IR Spectroscopy | The infrared spectrum will show a strong, sharp absorption band characteristic of the C≡N stretch of the nitrile groups (around 2230 cm⁻¹). Other significant absorptions will include C-F stretching vibrations (around 1100-1300 cm⁻¹) and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 212.13. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group and cyano groups. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted dicyanobenzenes and the introduction of trifluoromethoxy groups. A potential multi-step synthesis is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Procedure (Generalized)

Step 1: Formation of the Phenoxide

-

To a solution of 2-hydroxyterephthalonitrile in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium phenoxide salt.

Step 2: Trifluoromethoxylation

-

In a separate reaction vessel, prepare the trifluoromethylating agent. A common method involves the use of a copper(I) source (e.g., CuI) and a trifluoromethyl source (e.g., trifluoromethyl iodide, CF₃I) in a polar aprotic solvent.

-

To the freshly prepared phenoxide solution from Step 1, add the trifluoromethylating reagent mixture at room temperature.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Workup and Purification

-

Upon completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Step 4: Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

-

Determine the melting point of the purified solid.

Role in Drug Development and Medicinal Chemistry

While there is no specific publicly available information on the direct biological activity or application of this compound in drug development, its structural motifs are of significant interest to medicinal chemists.

The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is considered a "lipophilic electron-withdrawing group" and is often used as a bioisostere for other functional groups to enhance the drug-like properties of a molecule. Its key contributions include:

-

Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug candidate.

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

-

Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the overall conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Caption: Logical relationship of structural features to improved drug properties.

The Dicyanobenzene Scaffold

The dicyanobenzene core provides a rigid scaffold for the attachment of various functional groups. The nitrile groups can also participate in hydrogen bonding interactions with biological targets or can be chemically modified to other functional groups, offering further avenues for structural diversification in drug discovery programs.

Conclusion

This compound is a synthetically valuable compound with properties that make it an attractive building block for the development of new pharmaceuticals and functional materials. The presence of the trifluoromethoxy group, in particular, offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. While specific biological data for this compound is not yet prevalent, its structural features suggest significant potential for its application in the design of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(Trifluoromethoxy)terephthalonitrile (CAS 175278-16-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical properties of 2-(Trifluoromethoxy)terephthalonitrile, identified by the CAS number 175278-16-7. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science. Due to the limited availability of experimental data in public literature and databases for this specific compound, this guide combines identified basic properties with general principles and methodologies applicable to related fluorinated aromatic nitriles.

Chemical Identity and Structure

Systematic Name: 2-(trifluoromethoxy)benzene-1,4-dicarbonitrile

Synonyms: 2-(Trifluoromethoxy)terephthalonitrile

CAS Number: 175278-16-7

Molecular Formula: C₉H₃F₃N₂O

Molecular Weight: 212.13 g/mol

Chemical Structure:

Caption: Chemical structure of 2-(Trifluoromethoxy)terephthalonitrile.

Physicochemical Properties

Quantitative experimental data for 2-(Trifluoromethoxy)terephthalonitrile is scarce. The following table summarizes the available information. It is important to note that some properties of related compounds are included for comparative purposes and should be interpreted with caution.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₃F₃N₂O | - |

| Molecular Weight | 212.13 g/mol | - |

| Melting Point | 79 °C | [1] |

| Boiling Point | 282 °C | [1] |

| Density | 1.42 g/cm³ | [1] |

| Physical State | Solid (predicted) | General observation for similar small aromatic molecules. |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |

| pKa | No experimental data available. | The nitrile groups are very weakly basic. The aromatic protons are very weakly acidic. |

| LogP | No experimental data available. | The presence of the trifluoromethoxy group suggests a moderate to high lipophilicity. |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for CAS 175278-16-7 were found in the public domain. For researchers synthesizing this compound, the following are expected characteristic signals:

-

¹H NMR: Signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethoxy groups.

-

¹³C NMR: Resonances for the aromatic carbons, the carbon atoms of the nitrile groups (typically ~115-120 ppm), and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine, ~120-125 ppm).

-

¹⁹F NMR: A singlet for the -OCF₃ group, likely in the range of -55 to -65 ppm (relative to CFCl₃).

-

IR Spectroscopy: Characteristic peaks for C≡N stretching (around 2230 cm⁻¹), C-F stretching (strong bands in the 1000-1300 cm⁻¹ region), and C-O-C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 212.13. Fragmentation patterns may include the loss of the -OCF₃ group or nitrile groups.

Experimental Protocols

General Synthetic Approach for Substituted Terephthalonitriles

A common route to synthesize substituted terephthalonitriles involves nucleophilic aromatic substitution (SNAr) on a polyfluorinated terephthalonitrile precursor or the cyanation of a corresponding dihalo-aromatic compound. The diagram below illustrates a conceptual workflow for a generic SNAr-based synthesis.

Caption: Conceptual workflow for the synthesis of a substituted terephthalonitrile.

General Analytical Methods for Fluorinated Aromatic Nitriles

The characterization of fluorinated aromatic nitriles typically involves a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid) is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. It provides information on purity and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (nitrile, C-F bonds).

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not yield any information on the biological activity or associated signaling pathways for 2-(Trifluoromethoxy)terephthalonitrile. This compound is likely a chemical intermediate, and its biological effects have not been a primary area of investigation. The trifluoromethyl and trifluoromethoxy groups are known to be important in medicinal chemistry for modulating properties like metabolic stability and lipophilicity, suggesting that derivatives of this compound could potentially be explored for biological applications.

Safety and Handling

Specific safety data for CAS 175278-16-7 is not widely available. However, based on the data for structurally related fluorinated benzonitriles, the following precautions are recommended:

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-(Trifluoromethoxy)terephthalonitrile (CAS 175278-16-7) is a fluorinated aromatic dinitrile for which there is limited publicly available experimental data. This guide has compiled the known basic physicochemical properties and provided context based on related compounds and general chemical principles. The lack of information on its biological activity suggests it is primarily used as a chemical intermediate. Researchers working with this compound should perform their own comprehensive characterization and adhere to strict safety protocols appropriate for related hazardous chemicals.

References

Spectral Data Analysis of 2-(Trifluoromethoxy)terephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)terephthalonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it an interesting scaffold for further chemical exploration. This technical guide provides an overview of the expected spectral characteristics of 2-(trifluoromethoxy)terephthalonitrile and outlines the general experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(trifluoromethoxy)terephthalonitrile. These predictions are derived from the known data of 2-(trifluoromethyl)terephthalonitrile and general principles of spectroscopy for compounds containing trifluoromethoxy and nitrile functional groups.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| ¹H NMR | 7.8 - 8.2 | m | Aromatic protons. The exact shifts and multiplicities will depend on the coupling with each other and potentially long-range coupling with the ¹⁹F nuclei. | |

| ¹³C NMR | 115 - 118 | s | Cyano carbons (C≡N). | |

| 110 - 140 | m | Aromatic carbons. Carbons attached to or near the trifluoromethoxy and cyano groups will show characteristic shifts and may exhibit C-F coupling. | ||

| 120.5 (q, ¹JCF ≈ 257 Hz) | q | ¹JCF ≈ 257 | Trifluoromethoxy carbon (-OCF₃). The large one-bond coupling constant is characteristic. | |

| ¹⁹F NMR | -58 to -60 | s | Trifluoromethoxy group (-OCF₃). Typically a singlet in the absence of other fluorine substituents on the ring. |

Note: NMR spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp | The strong, sharp absorption in this region is characteristic of the nitrile functional group. |

| C-O-C (Ether) | 1250 - 1300 (asymmetric) | Strong | Associated with the trifluoromethoxy group. |

| 1000 - 1100 (symmetric) | Strong | ||

| C-F | 1100 - 1200 | Strong | Multiple strong bands are expected due to the C-F bonds of the trifluoromethoxy group. |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | Characteristic aromatic ring vibrations. |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching vibrations of the aromatic C-H bonds. |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Method | Notes |

| [M]⁺ | 212.02 | EI, ESI | Molecular ion. The empirical formula is C₉H₃F₃N₂O, with a molecular weight of 212.13 g/mol .[1] |

| [M-OCF₃]⁺ | 127.03 | EI | Fragment corresponding to the loss of the trifluoromethoxy group. |

| [M-CN]⁺ | 186.03 | EI | Fragment corresponding to the loss of a cyano group. |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for compounds like 2-(trifluoromethoxy)terephthalonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (δ = 0 ppm). Proton decoupling is often employed.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (EI): For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized and then ionized by a high-energy electron beam.

-

Sample Preparation (ESI): For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL). The solution is then infused into the mass spectrometer.

-

Data Acquisition: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Synthesis Workflow Visualization

As no specific biological pathways involving 2-(trifluoromethoxy)terephthalonitrile were identified, a general synthetic workflow for a substituted terephthalonitrile is presented below. This diagram illustrates a plausible synthetic route, which often involves nucleophilic aromatic substitution reactions.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 1,4-Dicyano-2-(trifluoromethoxy)benzene

This guide provides a detailed analysis and predicted nuclear magnetic resonance (NMR) spectral assignments for 1,4-Dicyano-2-(trifluoromethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for acquiring such data, and logical workflows for structural elucidation.

Molecular Structure and Atom Numbering

The foundation of any NMR spectral assignment is a clear understanding of the molecule's structure and a systematic numbering of its atoms. The structure of this compound is presented below, with numbering that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.95 - 8.10 | d | JH6-H5 = 8.0 - 8.5 |

| H-5 | 7.80 - 7.95 | dd | JH5-H6 = 8.0 - 8.5, JH5-H3 = 1.5 - 2.0 |

| H-3 | 7.70 - 7.85 | d | JH3-H5 = 1.5 - 2.0 |

Justification of Assignment:

-

H-6: This proton is ortho to the C1-cyano group and meta to the trifluoromethoxy group. The strong deshielding effect of the ortho cyano group is expected to shift this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the C4-cyano group and meta to both the C1-cyano and the trifluoromethoxy groups. It will be significantly deshielded. It will appear as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

-

H-3: This proton is ortho to the trifluoromethoxy group and the C4-cyano group. It is expected to be the most upfield of the three aromatic protons, though still in a downfield region. It will appear as a doublet due to meta coupling with H-5.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-OCF₃) | 148.0 - 152.0 |

| C-4 (C-CN) | 135.0 - 138.0 |

| C-6 | 134.0 - 136.0 |

| C-5 | 132.0 - 134.0 |

| C-3 | 125.0 - 128.0 |

| C-1 (C-CN) | 118.0 - 122.0 |

| -OCF₃ | 120.0 - 122.0 (q, ¹JCF ≈ 260 Hz) |

| C≡N (at C4) | 116.0 - 118.0 |

| C≡N (at C1) | 114.0 - 116.0 |

Justification of Assignment:

-

C-2: The carbon directly attached to the highly electronegative trifluoromethoxy group will be the most deshielded aromatic carbon.

-

C-4, C-1: These carbons are attached to the cyano groups and are also significantly deshielded, but typically less so than carbons attached to oxygen.

-

C-6, C-5, C-3: These protonated carbons will have chemical shifts determined by the combined electronic effects of the three substituents.

-

-OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms.

-

Cyano Carbons: The two cyano carbons will have characteristic chemical shifts in the 114-118 ppm range.

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent, which is defined as 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, use a sonicator to aid dissolution.

NMR Data Acquisition

The following is a general workflow for NMR data acquisition.

Caption: A typical experimental workflow for NMR spectroscopy.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: zg30 (standard 30-degree pulse)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans (ns): 8-16

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

-

Spectral Width: -10 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 128-1024 (or more, depending on sample concentration)

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is identified and labeled.

This guide provides a robust framework for understanding and obtaining the NMR spectra of this compound. The predicted data serves as a reliable reference for researchers engaged in the synthesis and characterization of this and related compounds.

The Trifluoromethoxy Group as a 19F NMR Probe in Aromatic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (–OCF3) group is an increasingly important substituent in medicinal chemistry and materials science, valued for its ability to modulate lipophilicity, metabolic stability, and electronic properties. The fluorine atoms within this group serve as a sensitive and informative probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique offers a background-free window into the local chemical environment of the –OCF3 group, providing valuable insights into molecular structure, conformation, and interactions. This guide provides a comprehensive overview of the 19F NMR analysis of the trifluoromethoxy group on aromatic rings, detailing data interpretation, experimental protocols, and applications in drug discovery and development.

Understanding the 19F NMR Signature of the Trifluoromethoxy Group

The 19F NMR spectrum of an aromatic trifluoromethoxy compound is characterized by a singlet resonance, arising from the three magnetically equivalent fluorine nuclei. The chemical shift (δ) and coupling constants (J) of this signal are highly sensitive to the electronic and steric environment of the –OCF3 group.

Chemical Shifts (δ)

The 19F chemical shift of the –OCF3 group on an aromatic ring typically appears in a distinct region of the 19F NMR spectrum. Several factors influence this chemical shift:

-

Electronic Effects of Aromatic Substituents: The electron-donating or electron-withdrawing nature of other substituents on the aromatic ring significantly impacts the shielding of the fluorine nuclei. Electron-withdrawing groups tend to deshield the fluorine atoms, causing a downfield shift (to less negative ppm values), while electron-donating groups cause an upfield shift (to more negative ppm values).[1][2]

-

Solvent Effects: The polarity of the solvent can influence the 19F chemical shift. More polar solvents can lead to changes in the electronic environment around the –OCF3 group, often resulting in a downfield shift.[3] It is crucial to report the solvent used when comparing 19F NMR data.

-

Conformational and Steric Effects: The spatial arrangement of the –OCF3 group relative to the aromatic ring and other bulky substituents can affect the chemical shift due to through-space interactions and changes in electronic conjugation.

Table 1: Representative 19F NMR Chemical Shifts of Substituted Trifluoromethoxybenzenes

| Substituent (X) | Position | Solvent | Chemical Shift (δ, ppm) |

| H | - | CDCl3 | -58.0 |

| 4-F | 4 | CDCl3 | -57.5 |

| 4-CN | 4 | CDCl3 | -59.2 |

| 4-NO2 | 4 | CDCl3 | -59.8 |

| 4-OCH3 | 4 | CDCl3 | -57.2 |

| 4-CH3 | 4 | CDCl3 | -57.6 |

Note: Chemical shifts are referenced to CFCl3 (δ = 0 ppm). Data is compiled from various sources and should be considered representative.

Coupling Constants (J)

While the 19F signal of the –OCF3 group is a singlet, it can exhibit through-bond scalar couplings to other NMR-active nuclei in the molecule, such as 13C and 1H. These long-range couplings are often small but can provide valuable structural information.

-

nJCF (Carbon-Fluorine Coupling): Coupling between the fluorine nuclei and carbon atoms of the aromatic ring can be observed in 13C NMR spectra or through specialized 2D NMR experiments like 1H-19F HMBC. The magnitude of these couplings decreases with the number of bonds separating the nuclei.

-

nJHF (Proton-Fluorine Coupling): Long-range coupling to protons on the aromatic ring can sometimes be resolved in high-resolution 1H or 19F NMR spectra, providing information on the proximity of these nuclei.[4]

Table 2: Typical Long-Range Coupling Constants for the Trifluoromethoxy Group on an Aromatic Ring

| Coupling | Number of Bonds (n) | Typical Magnitude (|J|, Hz) | | :--- | :--- | :--- | | 4JCF (F-C-O-Cipso) | 4 | 1.0 - 2.5 | | 5JCF (F-C-O-C-Cortho) | 5 | 0.5 - 1.5 | | 5JHF (F-C-O-C-C-Hortho) | 5 | 0.2 - 1.0 | | 6JHF (F-C-O-C-C-C-Hmeta) | 6 | < 0.5 |

Note: These are approximate values and can vary depending on the specific molecule and its conformation.

Experimental Protocols for 19F NMR Analysis

Obtaining high-quality, quantitative 19F NMR data requires careful attention to experimental parameters. The following protocol provides a general guideline for the analysis of trifluoromethoxy-substituted aromatic compounds.

Sample Preparation

-

Analyte Concentration: A concentration range of 1-10 mg/mL is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Common choices include CDCl3, DMSO-d6, and acetone-d6. Ensure the solvent does not contain any fluorine-containing impurities.

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of a fluorine-containing internal standard that has a singlet resonance well-resolved from the analyte signal. Common standards include trifluorotoluene or 1,4-difluorobenzene.

-

Degassing: For sensitive measurements or samples containing paramagnetic impurities, it is advisable to degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method.

NMR Data Acquisition

-

Spectrometer Setup: Tune and match the 19F channel of the NMR probe.

-

Pulse Sequence: A simple one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used for routine 1D 19F NMR spectra. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[5]

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of at least 100 ppm centered around the expected chemical shift of the –OCF3 group is a good starting point.

-

Number of Scans (NS): This will depend on the sample concentration. For a 1-10 mg/mL sample, 16 to 64 scans are often sufficient.

-

Relaxation Delay (D1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of the fluorine nuclei of interest to ensure full relaxation between scans. A D1 of 20-30 seconds is often a safe starting point for small molecules.[6]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Pulse Width (P1): Calibrate the 90° pulse width for the 19F channel.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to an external standard (e.g., CFCl3 at 0 ppm) or an internal standard with a known chemical shift.

-

Integration: For quantitative analysis, integrate the signals of the analyte and the internal standard. The concentration of the analyte can then be calculated based on the integral values, the number of fluorine atoms in each molecule, and the known concentration of the internal standard.

Applications in Drug Discovery and Development

19F NMR analysis of the trifluoromethoxy group provides a powerful tool for various stages of the drug discovery and development pipeline.

Characterization of Active Pharmaceutical Ingredients (APIs)

19F NMR is an excellent method for the structural confirmation and purity assessment of trifluoromethoxy-containing APIs. The high sensitivity and large chemical shift dispersion of 19F NMR allow for the detection and quantification of even minor impurities.[6]

Drug Metabolism Studies

The background-free nature of 19F NMR makes it ideal for tracking the metabolic fate of fluorinated drugs.[7] By analyzing biological samples (e.g., urine, plasma, or cell lysates) after administration of a trifluoromethoxy-containing drug, metabolites can be identified and quantified based on their unique 19F NMR signatures.[8]

Protein-Ligand Interaction Studies

The trifluoromethoxy group can serve as a reporter for ligand binding to a protein target.[9] Changes in the 19F NMR spectrum of a trifluoromethoxy-containing ligand upon addition of a protein can provide information on binding affinity, kinetics, and the local environment of the binding pocket.[10]

Conclusion

19F NMR spectroscopy is an indispensable tool for the analysis of aromatic compounds bearing a trifluoromethoxy group. Its high sensitivity, lack of background signals in biological systems, and the responsiveness of the 19F chemical shift to the local environment make it a versatile technique for structural elucidation, quantitative analysis, and the study of molecular interactions. By following robust experimental protocols and understanding the factors that influence the 19F NMR parameters of the –OCF3 group, researchers in drug discovery and other scientific fields can leverage this powerful analytical method to accelerate their research and development efforts.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Dicyano-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 1,4-Dicyano-2-(trifluoromethoxy)benzene. Due to the absence of publicly available mass spectral data for this specific compound, this document outlines a plausible fragmentation pathway under electron ionization (EI) based on the known fragmentation patterns of related aromatic nitriles and trifluoromethoxy-substituted compounds. Furthermore, a comprehensive, exemplary experimental protocol for acquiring and analyzing the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is presented.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The structure of this compound (Molecular Weight: 212.13 g/mol , Molecular Formula: C₉H₃F₃N₂O) suggests several likely fragmentation pathways upon electron ionization. The presence of the aromatic ring, two cyano groups, and a trifluoromethoxy group will govern the fragmentation pattern.

The molecular ion peak (M⁺˙) is expected at an m/z of 212. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules and radicals. Key predicted fragmentation steps include the loss of a fluorine atom, the entire trifluoromethoxy group, and sequential loss of the cyano groups.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), the proposed neutral loss, and the suggested fragment structure.

| m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 212 | - | [C₉H₃F₃N₂O]⁺˙ (Molecular Ion) |

| 193 | F• | [C₉H₃F₂N₂O]⁺ |

| 143 | CF₃O• | [C₈H₃N₂]⁺ |

| 117 | CF₃O•, CN• | [C₇H₃N]⁺ |

| 91 | CF₃O•, 2(CN)• | [C₆H₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of the aromatic ring. The stability of the resulting ions will dictate the predominant fragmentation routes.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard at a known concentration.

Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B GC/MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-350.

-

Scan Speed: 1562 u/s.

-

Solvent Delay: 3 minutes.

Data Analysis

-

Total Ion Chromatogram (TIC) Analysis: Identify the peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

-

Fragmentation Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways based on the observed neutral losses.

-

Library Matching: Compare the acquired spectrum against mass spectral libraries (e.g., NIST, Wiley) for potential matches or structural confirmation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis.

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust method for its empirical analysis. Researchers can use this information to guide their experimental design and data interpretation in the study of this and structurally related molecules.

Solubility Profile of 1,4-Dicyano-2-(trifluoromethoxy)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dicyano-2-(trifluoromethoxy)benzene. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it discusses the expected solubility trends based on the compound's structural features and the nature of the solvents.

Introduction

This compound is a specialized aromatic compound featuring two nitrile (-CN) groups and a trifluoromethoxy (-OCF3) group. These functional groups impart unique electronic and physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The nitrile groups are polar and can participate in dipole-dipole interactions, while the trifluoromethoxy group is highly lipophilic and electron-withdrawing. This combination of functionalities suggests a complex solubility profile that is highly dependent on the choice of solvent. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological screening.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Due to the polar nitrile groups, moderate to good solubility is expected in these solvents, which can engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is anticipated compared to polar aprotic solvents. While the nitrile groups can act as hydrogen bond acceptors, the overall molecule lacks hydrogen bond donating capabilities, and the bulky, nonpolar trifluoromethoxy group may hinder effective solvation.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring and the highly lipophilic trifluoromethoxy group suggests some solubility in nonpolar aromatic solvents like toluene. However, solubility in aliphatic nonpolar solvents like hexane is expected to be limited due to the polar nitrile groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. Moderate solubility of this compound is expected in these solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to determine this data experimentally using the protocols outlined below. The following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25 | e.g., Shake-Flask with HPLC | ||

| e.g., Toluene | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., Dimethyl Sulfoxide | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of choice, primarily based on the widely accepted shake-flask method.[1][2]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

3. Data Reporting:

-

Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

The temperature at which the solubility was determined must be clearly stated.

-

The analytical method used for concentration determination should also be specified.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

References

Reactivity of Cyano Groups in 2-(Trifluoromethoxy)terephthalonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated reactivity of the cyano groups in 2-(trifluoromethoxy)terephthalonitrile. Due to the absence of specific literature on this molecule, this guide extrapolates data from analogous compounds featuring cyano, trifluoromethoxy, and dicyanobenzene functionalities. The document outlines expected reactions such as hydrolysis, reduction, and cycloaddition involving the nitrile moieties, as well as nucleophilic aromatic substitution on the benzene ring. Detailed hypothetical experimental protocols, data tables, and reaction pathway diagrams are provided to guide researchers in their experimental design.

Introduction

2-(Trifluoromethoxy)terephthalonitrile is a specialized aromatic compound featuring two cyano (CN) groups and a trifluoromethoxy (OCF₃) group attached to a benzene ring. The electronic properties of these substituents significantly influence the molecule's overall reactivity. The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The cyano groups are also electron-withdrawing and provide reactive sites for a variety of chemical transformations. This guide explores the expected chemical behavior of the cyano groups in this specific molecular context.

Expected Reactivity of the Cyano Groups

The two cyano groups in 2-(trifluoromethoxy)terephthalonitrile are the primary sites for a range of chemical transformations. Their reactivity is influenced by the electron-withdrawing nature of the adjacent trifluoromethoxy group and the other cyano group.

Hydrolysis

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[1][2] The reaction proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to the carboxylic acid and ammonia (or an ammonium salt).[2] Given the presence of two cyano groups, selective hydrolysis to the mono-amide, di-amide, mono-carboxylic acid, or di-carboxylic acid may be achievable by carefully controlling reaction conditions.

dot

Caption: General workflow for the hydrolysis of nitriles.

Table 1: Predicted Conditions for Hydrolysis of 2-(Trifluoromethoxy)terephthalonitrile

| Product | Reagents | Solvent | Temperature (°C) | Notes |

| Mono/Di-amide | Dilute HCl or H₂SO₄ | Water/Ethanol | 50-80 | Milder conditions may favor amide formation.[1] |

| Mono/Di-amide | Aqueous NaOH or KOH | Water/Ethanol | 50-80 | Base-catalyzed hydrolysis also yields amides.[3] |

| Mono/Di-carboxylic Acid | Concentrated HCl or H₂SO₄ | Water | Reflux | Harsher conditions drive the reaction to the carboxylic acid.[2] |

| Mono/Di-carboxylic Acid | Concentrated NaOH or KOH | Water | Reflux | Followed by acidification to yield the carboxylic acid.[3] |

Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid (Hypothetical)

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 2-(trifluoromethoxy)terephthalonitrile in 20 mL of a 1:1 mixture of water and ethanol.

-

Reagent Addition: Slowly add 5 mL of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it over ice.

-

Isolation: The carboxylic acid product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dicarboxylic acid.

Reduction

The cyano groups can be reduced to primary amines using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. The presence of the electron-withdrawing trifluoromethoxy group is not expected to interfere significantly with these reductions.

Table 2: Predicted Conditions for Reduction of Cyano Groups

| Product | Reagents | Solvent | Temperature (°C) | Notes |

| Diamine | H₂ (gas), Raney Nickel or Pd/C | Ethanol/Ammonia | 25-50 | Catalytic hydrogenation is a common method. |

| Diamine | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to Reflux | A powerful reducing agent for nitriles. |

| Diamine | Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | Reflux | A milder alternative to LiAlH₄. |

Experimental Protocol: Reduction with LiAlH₄ (Hypothetical)

-

Setup: In a dry, nitrogen-flushed round-bottom flask, suspend 1.0 g of lithium aluminum hydride in 30 mL of anhydrous THF under stirring.

-

Substrate Addition: Dissolve 2.0 g of 2-(trifluoromethoxy)terephthalonitrile in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting diamine can be purified by distillation or chromatography.

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings (tetrazoles and oxadiazoles, respectively). The electron-withdrawing nature of the aromatic ring in 2-(trifluoromethoxy)terephthalonitrile would likely enhance the reactivity of the cyano groups in such cycloadditions.

Table 3: Predicted Conditions for [3+2] Cycloaddition Reactions

| Product | 1,3-Dipole Source | Solvent | Temperature (°C) | Notes |

| Bis-tetrazole | Sodium Azide, NH₄Cl | Dimethylformamide (DMF) | 100-120 | Forms a tetrazole ring. |

| Bis-oxadiazole | Hydroximoyl Chloride, Triethylamine | Toluene | Reflux | In situ generation of nitrile oxide. |

Experimental Protocol: Tetrazole Formation (Hypothetical)

-

Setup: In a round-bottom flask, dissolve 1.0 g of 2-(trifluoromethoxy)terephthalonitrile in 20 mL of DMF.

-

Reagent Addition: Add 1.5 g of sodium azide and 1.2 g of ammonium chloride to the solution.

-

Reaction: Heat the mixture to 120 °C and stir for 24 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

-

Isolation: Acidify the aqueous solution with dilute HCl to precipitate the tetrazole product. Collect the solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the product from a suitable solvent.

Expected Reactivity of the Aromatic Ring

Nucleophilic Aromatic Substitution (SNA)

The presence of three strong electron-withdrawing groups (two CN, one OCF₃) is expected to highly activate the aromatic ring for nucleophilic aromatic substitution.[4][5][6][7] Nucleophiles will preferentially attack the positions ortho and para to the activating groups. In this molecule, the hydrogen atoms are potential leaving groups in what is known as vicarious nucleophilic substitution, or a halogen could be substituted if present.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Trifluoromethoxy-Substituted Aromatics

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a pivotal strategy in modern medicinal and agricultural chemistry. This "super-halogen" imparts a unique combination of properties, including high metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly enhance the pharmacological profile of bioactive molecules.[1][2][3] This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for accessing trifluoromethoxy-substituted aromatics, complete with detailed experimental protocols, comparative data, and visual representations of key reaction pathways.

Core Synthetic Strategies

The synthesis of trifluoromethoxy-substituted aromatics can be broadly categorized into four main approaches:

-

Electrophilic Trifluoromethoxylation: Direct introduction of an "-OCF₃" group onto an electron-rich aromatic ring.

-

Nucleophilic Trifluoromethoxylation: Displacement of a leaving group on an aromatic ring with a trifluoromethoxide source.

-

Radical C-H Trifluoromethoxylation: Functionalization of an unactivated C-H bond on an aromatic ring via a radical intermediate.

-

Rearrangement Methodologies: Migration of a trifluoromethoxy group from a heteroatom to an aromatic ring.

This guide will delve into the specifics of each of these transformative methods.

Electrophilic Trifluoromethoxylation of Phenols

The direct O-trifluoromethylation of phenols represents a straightforward approach to aryl trifluoromethyl ethers. This method typically involves the reaction of a phenol with a potent electrophilic trifluoromethylating reagent.

Key Reagents and Protocols

a) O-Trifluoromethylation using Togni Reagent II:

The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a widely used electrophilic trifluoromethyl source.[4]

Experimental Protocol:

To a solution of the phenol (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂), is added the Togni reagent II (1.2 equiv.) and a base, for instance, a catalytic amount of cesium carbonate (Cs₂CO₃). The reaction is typically stirred at room temperature until completion. The product is then isolated and purified using standard chromatographic techniques. For electron-deficient phenols, stronger bases or different solvents might be necessary to achieve good yields.

b) O-Trifluoromethylation via Xanthate Intermediates:

A two-step procedure involving the formation of a xanthate intermediate followed by fluorinative desulfurization provides an alternative route.[5]

Experimental Protocol:

-

Step 1: Xanthate Formation: A phenol (1.0 equiv.) is reacted with an imidazolium or benzimidazolium-based xanthate-forming reagent (1.0 equiv.) and a mild base (e.g., K₂CO₃, 1.1 equiv.) in a solvent like acetonitrile (MeCN). The reaction mixture is stirred at room temperature to afford the corresponding xanthate, which is typically isolated in high yield.

-

Step 2: O-Trifluoromethylation: The isolated xanthate (1.0 equiv.) is dissolved in a suitable solvent and treated with a fluorinating agent such as XtalFluor-E in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI). The reaction proceeds to give the desired aryl trifluoromethyl ether.

Quantitative Data Summary

| Phenol Substrate | Method | Reagents | Yield (%) | Reference |

| 4-Acetamidophenol | Togni Reagent II | Togni Reagent II, Cs₂CO₃, CHCl₃ | 95 (of intermediate) | [4] |

| 4-(Dimethylaminocarbonyl)phenol | Xanthate Formation | Imidazolium salt, K₂CO₃, MeCN | >90 | [5] |

| 4-(Dimethylaminocarbonyl)phenoxyxanthate | Fluorinative Desulfurization | XtalFluor-E, TCCA | 78 | [5] |

| 4-Bromophenol | Fluorinative Desulfurization | XtalFluor-E, TCCA | 66 | [5] |

| 4-Iodophenol | Fluorinative Desulfurization | XtalFluor-E, TCCA | 67 | [5] |

Signaling Pathway Diagram

Caption: Pathways for electrophilic O-trifluoromethylation of phenols.

Nucleophilic Trifluoromethoxylation of Aryl Halides

This approach involves the substitution of a halide (typically iodide or bromide) on an aromatic ring with a nucleophilic trifluoromethoxide source. Copper-catalyzed systems are prevalent in this area.[6][7]

Key Reagents and Protocols

Copper-Catalyzed Trifluoromethylation with Methyl Trifluoroacetate:

Methyl trifluoroacetate (MTFA) can serve as an inexpensive source of the trifluoromethyl group in the presence of a copper catalyst and an alkali metal fluoride.[6][8]

Experimental Protocol:

An aryl halide (1.0 equiv.), a copper(I) salt (e.g., CuI, catalytic amount), an alkali metal fluoride (e.g., CsF), and methyl trifluoroacetate are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or sulfolane. The reaction mixture is heated at elevated temperatures (typically >140 °C) until the starting material is consumed. For less reactive aryl bromides, the addition of a ligand like 1,10-phenanthroline may be beneficial. The product is then isolated via extraction and purified by chromatography.

Quantitative Data Summary

| Aryl Halide | Catalyst/Reagents | Ligand | Yield (%) | Reference |

| Iodobenzene | CuI, CsF, MTFA | None | 75 | [6] |

| 4-Iodonitrobenzene | CuI, CsF, MTFA | None | 85 | [6] |

| 4-Bromobenzonitrile | CuI, CsTFA, MTFA | 1,10-phenanthroline | 65 | [6] |

| 3-Bromopyridine | CuI, CsCl, MTFA | 1,10-phenanthroline | 52 | [6] |

Experimental Workflow Diagram

Caption: General workflow for nucleophilic trifluoromethoxylation.

Radical C-H Trifluoromethoxylation of Arenes

Direct C-H trifluoromethoxylation of unactivated arenes is a highly desirable transformation as it avoids the need for pre-functionalized substrates. These reactions often proceed via a radical mechanism, frequently initiated by photoredox catalysis.[9][10][11]

Key Reagents and Protocols

Photoredox-Catalyzed C-H Trifluoromethoxylation:

Visible-light photoredox catalysis enables the generation of trifluoromethoxy radicals from suitable precursors under mild conditions.[9][10][11][12]

Experimental Protocol:

An arene (often used in excess as the solvent or co-solvent), a trifluoromethoxylation reagent (e.g., N-trifluoromethoxy-4-cyanopyridinium salt or bis(trifluoromethyl)peroxide), and a photoredox catalyst (e.g., --INVALID-LINK--₂ or an organic photocatalyst like 4CzIPN) are dissolved in a suitable solvent (e.g., acetonitrile). The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature. After the reaction is complete, the solvent is removed, and the product is purified by chromatography.

Quantitative Data Summary

| Arene Substrate | Trifluoromethoxylation Reagent | Photocatalyst | Yield (%) | Regioselectivity (o:m:p) | Reference |

| Benzene | N-trifluoromethoxy-4-cyanopyridinium salt | --INVALID-LINK--₂ | 65 | - | [9] |

| Toluene | N-trifluoromethoxy-4-cyanopyridinium salt | --INVALID-LINK--₂ | 72 | 45:35:20 | [9] |

| Anisole | Bis(trifluoromethyl)peroxide (BTMP) | 4CzIPN | 68 | 60:5:35 | [10] |

| Pyridine | Bis(trifluoromethyl)peroxide (BTMP) | TEMPO (catalyst) | 55 | - | [10] |

Logical Relationship Diagram

Caption: Simplified photocatalytic cycle for radical C-H trifluoromethoxylation.

Synthesis via OCF₃ Migration

An innovative approach to ortho-trifluoromethoxylated anilines and related heterocycles involves an O-trifluoromethylation followed by a thermally induced intramolecular rearrangement.[4]

Key Reagents and Protocols

Two-Step O-Trifluoromethylation and OCF₃ Migration:

This method relies on the synthesis of an N-aryl-N-(trifluoromethoxy)amine intermediate, which then undergoes a[9][9]-sigmatropic-like rearrangement.[4]

Experimental Protocol:

-

Step 1: O-Trifluoromethylation: An N-aryl-N-hydroxyacetamide (1.0 equiv.) is treated with Togni reagent II (1.2 equiv.) in the presence of a catalytic amount of a base like cesium carbonate (10 mol%) in a solvent such as chloroform at room temperature. This reaction affords the N-aryl-N-(trifluoromethoxy)acetamide intermediate.

-

Step 2: OCF₃ Migration: The isolated intermediate is dissolved in a high-boiling solvent like nitromethane and heated (e.g., at 120 °C). The trifluoromethoxy group migrates to the ortho position of the aromatic ring to yield the final product.

Quantitative Data Summary

| Substrate | Intermediate Yield (%) | Final Product Yield (%) | Migration Temperature (°C) | Reference |

| Methyl 4-(N-hydroxyacetamido)benzoate | 95 | 85 | 120 | [4] |

| N-(4-chlorophenyl)-N-hydroxyacetamide | 92 | 88 | 120 | [13] |

| N-hydroxy-N-(pyridin-3-yl)acetamide | 85 (one-pot) | 85 (one-pot) | 50 | [13] |

Signaling Pathway Diagram

Caption: Two-step synthesis via OCF₃ migration.

Conclusion

The synthesis of trifluoromethoxy-substituted aromatics has evolved significantly, with a range of methodologies now available to researchers. The choice of synthetic route depends on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule. This guide provides a foundational understanding of the key approaches, offering detailed protocols and comparative data to aid in the selection and implementation of the most suitable method for a given synthetic challenge. As research in this area continues, the development of even more efficient, selective, and scalable methods for the introduction of the trifluoromethoxy group is anticipated, further empowering the fields of drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]